4-Amino-3-methoxy-5-nitrobenzoic acid
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Overview
Description
4-Amino-3-methoxy-5-nitrobenzoic acid is an organic compound with the molecular formula C8H8N2O5. It is a derivative of benzoic acid, characterized by the presence of amino, methoxy, and nitro functional groups. This compound is a white crystalline solid that is slightly soluble in water but more soluble in organic solvents like ethanol and ether .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methoxy-5-nitrobenzoic acid typically involves the nitration of 3-methoxybenzoic acid followed by the reduction of the nitro group to an amino group. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to catalytic hydrogenation or chemical reduction using reagents like tin and hydrochloric acid to convert the nitro group to an amino group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-methoxy-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like trifluoroperoxyacetic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Trifluoroperoxyacetic acid for oxidation reactions.
Reducing Agents: Tin and hydrochloric acid for reduction reactions.
Catalysts: Palladium on carbon for catalytic hydrogenation reactions.
Major Products Formed
Oxidation: Formation of 4-nitro-3-methoxy-5-nitrobenzoic acid.
Reduction: Formation of 4-amino-3-methoxybenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-Amino-3-methoxy-5-nitrobenzoic acid is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Amino-3-methoxy-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, facilitating the synthesis of various biomolecules. Its functional groups allow it to participate in hydrogen bonding and π-π interactions, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-nitrobenzoic acid: Similar structure but lacks the methoxy group.
3-Amino-5-methoxybenzoic acid: Similar structure but lacks the nitro group.
4-Methoxy-3-nitrobenzoic acid: Similar structure but lacks the amino group.
Uniqueness
4-Amino-3-methoxy-5-nitrobenzoic acid is unique due to the presence of all three functional groups (amino, methoxy, and nitro) on the benzoic acid ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
4-amino-3-methoxy-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-15-6-3-4(8(11)12)2-5(7(6)9)10(13)14/h2-3H,9H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWXHFVCOCMQAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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